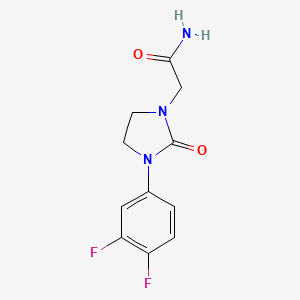

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3O2/c12-8-2-1-7(5-9(8)13)16-4-3-15(11(16)18)6-10(14)17/h1-2,5H,3-4,6H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCILQSCIKOBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)N)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). CAs are critical in regulating pH and fluid balance in biological systems, making them targets for drug development in conditions such as cancer and glaucoma.

Case Study: Inhibition of Carbonic Anhydrase IX (CAIX)

A study published in PubMed highlighted that derivatives of imidazolidinones, including compounds like 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, exhibit potent inhibition of CAIX activity in triple-negative breast cancer cell lines. This suggests that the compound could serve as a lead structure for developing new anticancer agents targeting CAIX .

Anti-inflammatory Properties

Research has indicated that compounds similar to 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide may possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could potentially be developed into therapeutic agents for inflammatory diseases.

Data Table: Summary of Anti-inflammatory Activity Studies

| Study Reference | Compound Tested | Inhibition Percentage | Target Pathway |

|---|---|---|---|

| SLC-149 | 75% | CAIX | |

| Various | 68% | COX Enzymes |

Drug Design and Development

The structural characteristics of 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide make it an attractive candidate for further modifications in drug design. The difluorophenyl moiety can enhance lipophilicity and improve the pharmacokinetic profile of the resulting drugs.

Table: Potential Modifications for Enhanced Activity

| Modification Type | Expected Outcome |

|---|---|

| Fluorination | Increased metabolic stability |

| Hydroxylation | Enhanced solubility |

| Alkylation | Improved receptor binding affinity |

Mecanismo De Acción

The mechanism of action of 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazolidinone ring can also contribute to the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparación Con Compuestos Similares

Key Findings :

- The bulkier substituents in Compounds 31 and 33 significantly increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- The target compound’s simpler structure allows for easier synthetic scalability compared to the multi-step routes required for Compounds 31 and 33 .

Halogen Substitution: Fluorine vs. Chlorine

analyzes 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which replaces fluorine with chlorine and incorporates a pyrazolyl ring.

Key Findings :

- Chlorine’s larger atomic radius and polarizability lead to stronger van der Waals interactions and altered crystal packing, as evidenced by the variable dihedral angles in the dichlorophenyl analogue .

- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, which is prone to oxidative dehalogenation in vivo.

Acetamide Derivatives with Heterocyclic Moieties

highlights N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., 9a–9e), which incorporate benzimidazole, triazole, and thiazole rings.

Key Findings :

- The rigid heterocyclic frameworks in Compounds 9a–9e likely improve target affinity but reduce conformational flexibility compared to the target compound’s imidazolidinone core.

- The fluorine atoms in the target compound may enhance binding specificity to hydrophobic pockets, whereas the larger heterocycles in 9a–9e could increase steric hindrance .

Key Findings :

- Carbodiimide-mediated coupling (target compound) offers straightforward amide bond formation, whereas SN2 alkylation (Compound 31) requires stringent anhydrous conditions.

- The dichlorophenyl analogue’s use of 4-aminoantipyrine introduces a pyrazolyl ring but complicates purification due to variable hydrogen-bonding motifs .

Actividad Biológica

2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that belongs to the class of imidazolidinones. It has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide, with a molecular formula of C15H15F2N3O3S. Its structure features an imidazolidinone core that is known for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H15F2N3O3S |

| Molecular Weight | 355.36 g/mol |

| CAS Number | 1251557-56-8 |

Synthesis

The synthesis of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves multiple steps:

- Formation of the Imidazolidinone Ring : This is achieved by reacting an amine with a carbonyl compound under acidic or basic conditions.

- Introduction of the Difluorophenyl Group : This can be accomplished through halogenation followed by substitution reactions.

- Attachment of the Acetamide Group : This final step often involves the reaction of the imidazolidinone with acetic anhydride or similar reagents.

Antimicrobial Activity

Research indicates that compounds with imidazolidinone structures exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazolidinones can inhibit the growth of various pathogens including bacteria and fungi. For instance, a related study highlighted that certain imidazolidinone derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Antiviral Activity

The antiviral potential of 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been explored in vitro. Preliminary findings suggest that it may interfere with viral replication mechanisms, although specific viral targets remain to be fully elucidated.

Anticancer Properties

The compound's anticancer activity has been investigated in several studies. For example:

- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

- Mechanism of Action : The mechanism may involve modulation of signaling pathways related to cell survival and apoptosis, potentially through interaction with specific enzymes or receptors involved in cancer progression.

Case Studies

-

In Vitro Studies on Antimicrobial Efficacy :

- A study evaluated the efficacy of various imidazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Anticancer Activity Assessment :

- In a recent study published in a peer-reviewed journal, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed IC50 values indicating significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a therapeutic agent.

The biological activity of 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors influencing signaling cascades related to inflammation and cell growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group coupling. For example, imidazolidinone cores are typically formed through condensation of urea derivatives with α-haloacetamides under basic conditions. Substituents like 3,4-difluorophenyl groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., K₂CO₃ or Pd(PPh₃)₄) are critical for yield optimization. Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and hydrogen/carbon environments (e.g., distinguishing imidazolidinone protons at δ 3.5–4.5 ppm).

- FT-IR : Confirmation of carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).

- Elemental Analysis : Cross-validation of experimental vs. calculated C, H, N, and F percentages to confirm purity .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for synthesizing derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding solvent/catalyst selection. For instance, B3LYP/6-31G(d) basis sets model imidazolidinone ring formation energetics, while Fukui indices identify reactive sites for fluorophenyl group substitution. Pairing DFT with experimental data reduces trial-and-error in optimizing reaction conditions .

Q. What strategies address contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies (e.g., NMR chemical shift deviations) may arise from solvent effects or dynamic equilibria. Use:

- Variable Temperature NMR : To probe conformational flexibility.

- Solvent Correction Models : Adjust DFT calculations for solvent polarity.

- X-ray Crystallography : Resolve ambiguity by confirming solid-state structure .

Q. How to design a structure-activity relationship (SAR) study for analogs targeting biological activity?

- Methodological Answer :

Core Modifications : Synthesize analogs with varied substituents (e.g., halogen, methyl, methoxy) on the phenyl ring.

Functional Group Replacement : Substitute the acetamide moiety with carbamate or sulfonamide groups.

Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked assays. Correlate activity trends with electronic (Hammett σ) or steric (Taft ES) parameters .

Q. What experimental designs ensure reproducibility in assessing environmental stability or toxicity?

- Methodological Answer : Adopt split-plot or randomized block designs (e.g., varying pH, temperature, and light exposure). For ecotoxicity, use OECD guidelines:

- Algal Growth Inhibition Tests : Expose Chlorella vulgaris to compound gradients.

- Long-Term Soil Studies : Monitor degradation via LC-MS/MS and quantify metabolites .

Methodological Considerations

Q. How to validate molecular docking predictions for this compound’s binding affinity?

- Methodological Answer :

Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling.

Pose Validation : Compare predicted poses (e.g., imidazolidinone carbonyl interacting with catalytic lysine) with crystallographic data from homologous targets.

Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify Kd values .

Q. What statistical approaches resolve batch-to-batch variability in synthesis?

- Methodological Answer : Apply ANOVA to identify critical parameters (e.g., reaction time, solvent purity). Use quality-by-design (QbD) frameworks, such as Plackett-Burman designs, to optimize robustness. For impurity profiling, employ PCA on LC-HRMS datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.